molecular formula C17H15Cl2NO3S B2934594 methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate CAS No. 338391-92-7

methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate

Cat. No.: B2934594
CAS No.: 338391-92-7
M. Wt: 384.27
InChI Key: FJMBJZJHKQHYTH-HKWRFOASSA-N
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Description

“Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate” is a chemical compound with the CAS Number: 338391-92-7 . It has a molecular weight of 384.28 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-10,20H,1-2H3" .

Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

Research has led to the development of compounds with potent activities against the gastric pathogen Helicobacter pylori, showcasing the potential of derivatives in therapeutic applications. For instance, a study introduced carbamates displaying low minimal inhibition concentrations (MIC) against various H. pylori strains, including those resistant to common treatments, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Synthesis and Antiprotozoal Activity

Another area of application includes the synthesis of benzimidazole derivatives with significant antiprotozoal activity. Compounds have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying activities superior to the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

High-Performance Materials

The synthesis of transparent aromatic polyimides with high refractive indices and small birefringences is another key application. These materials, derived from thiophenyl-substituted benzidines, offer excellent thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Photophysical Properties

The study of photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate has provided insights into their luminescence characteristics. Such investigations contribute to the understanding of electronic structures and potential applications in materials science (Kim et al., 2021).

Environmental Degradation Studies

Environmental research has also benefited from studies on the degradation of related compounds. For example, the degradation of chlorimuron-ethyl by Aspergillus niger demonstrates the role of microbial transformation in mitigating the environmental impact of herbicides, providing a pathway for bioremediation strategies (Sharma et al., 2012).

Safety and Hazards

The safety information available indicates that this compound has the following hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMBJZJHKQHYTH-HKWRFOASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=NOC)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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